2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid
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Overview
Description
2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a quinoline moiety fused to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid typically involves the reaction of substituted methyl 2-N-methylamino benzoate with chlorosulfonyl acetyl chloride, followed by cyclization in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . This method yields quinolinone derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to bind to peroxisome proliferator-activated receptor delta (PPARδ), influencing various metabolic pathways and exerting its effects through modulation of gene expression .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and exhibit comparable biological activities.
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids:
Uniqueness: 2-(3,4-Dihydroquinolin-2-ylamino)benzoic acid stands out due to its unique combination of a quinoline moiety with a benzoic acid structure, providing distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as PPARδ, further highlights its potential in therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydroquinolin-2-ylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-10-9-11-5-1-3-7-13(11)17-15/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZBHLKTSQBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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